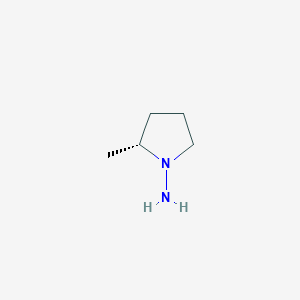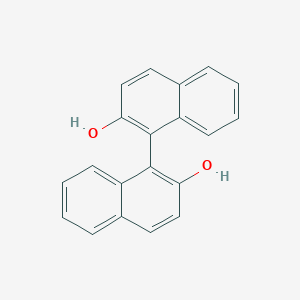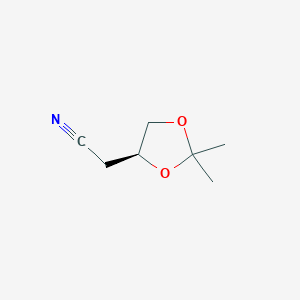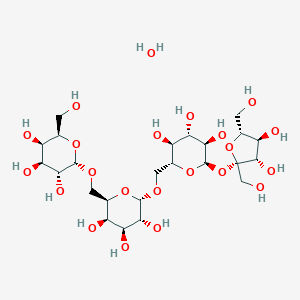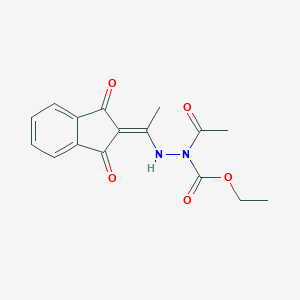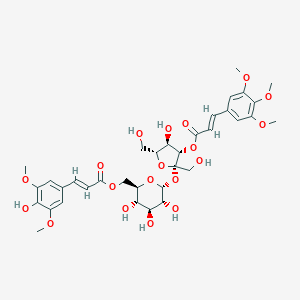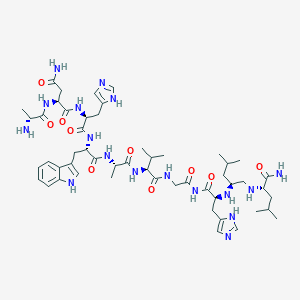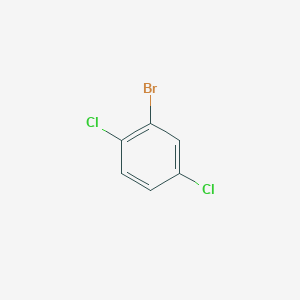
齐莱酮
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Zeylenone has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits strong suppressive activity on PI3K/AKT/mTOR and MAPK/ERK signaling pathways . These pathways are frequently hyperactivated in cancer, deregulating control of metabolism, cell apoptosis, survival, and proliferation .
Cellular Effects
Zeylenone has substantial effects on various types of cells and cellular processes . It has been shown to inhibit cell proliferation, induce cell cycle arrest, and increase cell apoptosis . This is accompanied by increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, activated caspase apoptotic cascade, and attenuated PI3K/Akt/mTOR and MAPK/ERK pathways .
Molecular Mechanism
Zeylenone exerts its effects at the molecular level through various mechanisms . It induces substantial apoptosis through a mitochondrial apoptotic pathway, involving mitochondrial transmembrane potential loss, caspase-3 activation, anti-apoptotic protein downregulation, and pro-apoptotic protein upregulation . Furthermore, it downregulates the expression of matrix metalloproteinase 2/9 (MMP 2/9) and inhibits the phosphorylation of AKT and ERK .
Temporal Effects in Laboratory Settings
The effects of Zeylenone over time in laboratory settings have been observed in various studies
Dosage Effects in Animal Models
While there is evidence of Zeylenone’s effects in animal models
Metabolic Pathways
Zeylenone is involved in the PI3K/Akt/mTOR and MAPK/ERK metabolic pathways . It exhibits strong suppressive activity on these pathways, which are frequently hyperactivated in cancer .
准备方法
合成路线和反应条件: 齐莱酮的总合成可以通过从莽草酸出发进行立体选择性合成来实现 . 合成过程涉及几个关键步骤,包括米氏反应、OsO₄催化氧化和顺式二醇的环状碳酸酯保护 . 该过程始于莽草酸的甲基化,然后是反式邻位二醇的区域选择性保护,以及3-OH基团的立体特异性转化 .
工业生产方法: 目前,关于齐莱酮的大规模工业生产的信息有限。 大多数可用数据都与实验室规模的合成和从天然来源提取有关 .
化学反应分析
相似化合物的比较
齐莱酮因其强大的生物活性以及特定的分子靶点,在含有多个氧原子的环己烯氧化合物中是独一无二的。类似的化合物包括:
环己烯氧化物 CA: 齐莱酮的一种衍生物,通过干扰 EZH2 诱导 G0/G1 期阻滞,在胶质母细胞瘤中表现出抗癌活性.
属性
IUPAC Name |
[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNZIGRBVXAOSR-PLMTUMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441923 | |
| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193410-84-3 | |
| Record name | Zeylenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of zeylenone in cancer cells?
A1: Zeylenone exhibits its anticancer effects primarily by inducing apoptosis (programmed cell death) in various cancer cell lines. [, , , ] While the exact mechanisms can vary depending on the cell type, several key pathways have been implicated. These include:
- Mitochondrial Apoptosis Pathway: Zeylenone disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspases (executioner proteins of apoptosis). [, ]
- Death Receptor Pathway: Zeylenone can also activate the Fas death receptor pathway, leading to caspase activation and apoptosis. []
- Cell Cycle Arrest: Zeylenone has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing and proliferating. [, ]
- Inhibition of Specific Kinases: Research indicates that zeylenone may exert its effects by inhibiting specific kinases like Janus kinase 2 (Jak2), Src kinase, and potentially others, ultimately affecting downstream signaling pathways involved in cell survival, proliferation, and metastasis. [, , , ]
Q2: Does zeylenone impact specific signaling pathways in cancer cells?
A2: Yes, research suggests that zeylenone can modulate several critical signaling pathways in cancer cells, contributing to its anticancer effects:
- Wnt/β-catenin Pathway: Zeylenone downregulates the Wnt/β-catenin pathway, which is often aberrantly activated in cancer and contributes to uncontrolled cell growth and metastasis. []
- PI3K/AKT/mTOR Pathway: This pathway, frequently dysregulated in cancer, is involved in cell growth, survival, and metabolism. Zeylenone has been shown to inhibit this pathway, contributing to its anticancer activity. [, ]
- MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. Zeylenone can inhibit the MAPK/ERK pathway, leading to decreased cancer cell growth and survival. []
- Hsp90/AKT/GSK3β Pathway: Zeylenone exhibits a high binding affinity for heat shock protein 90 (Hsp90) and downregulates its expression. This, in turn, suppresses the AKT/GSK3β signaling axis, contributing to its anticancer effects. []
- Fanconi Anemia (FA) Pathway: Zeylenone, in synergy with cisplatin, was shown to induce degradation of proteins involved in the Fanconi anemia (FA) pathway, which plays a role in DNA repair. This suggests that zeylenone might sensitize cancer cells to DNA-damaging agents like cisplatin. []
Q3: What is the molecular formula and weight of zeylenone?
A3: The molecular formula of zeylenone is C21H20O7, and its molecular weight is 384.38 g/mol. [, , ]
Q4: Is there spectroscopic data available for zeylenone?
A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), IR (Infrared Spectroscopy), and CD (Circular Dichroism) spectra, have been used to elucidate the structure and stereochemistry of zeylenone and its derivatives. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
